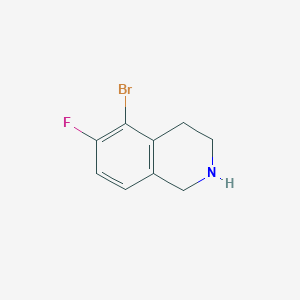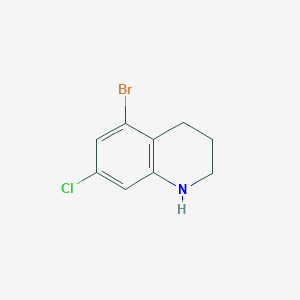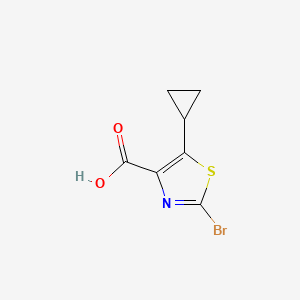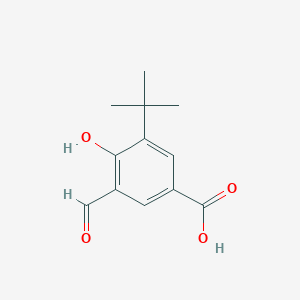
Acide 3-(tert-butyl)-5-formyl-4-hydroxybenzoïque
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-(tert-Butyl)” and “5-formyl” parts suggest substitutions at the 3rd and 5th positions of the benzoic acid structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation for attaching the tert-butyl group and formylation for attaching the formyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the tert-butyl group, formyl group, and hydroxy group attached at the 3rd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing formyl group. The presence of the hydroxy group could make it a potential site for reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Des composés comme l’“Acide 3-(tert-butyl)-5-formyl-4-hydroxybenzoïque” sont souvent utilisés dans la synthèse de produits pharmaceutiques. Ils peuvent servir de blocs de construction dans la création d’agents antistress et d’autres médicaments thérapeutiques .
Applications antioxydantes
Des composés similaires ont été utilisés pour leurs propriétés antioxydantes, qui peuvent aider à protéger les cellules du stress oxydatif et des dommages .
Utilisations anti-inflammatoires
Le potentiel anti-inflammatoire de ces composés est également remarquable, ce qui en fait des candidats pour la recherche dans les affections liées à l’inflammation .
Recherche anticancéreuse
Leur rôle dans les études anticancéreuses est important, la recherche explorant leur efficacité dans l’atténuation de certains types de cancer .
Propriétés antimicrobiennes
Ces composés peuvent également posséder des propriétés antimicrobiennes, ce qui les rend utiles dans l’étude des maladies infectieuses .
Réduction des maladies cardiovasculaires
La recherche a exploré l’utilisation de composés similaires pour réduire le risque de maladies cardiovasculaires, peut-être en raison de leurs effets antioxydants et anti-inflammatoires .
Amélioration de la fonction cognitive
Ces composés ont le potentiel d’améliorer la fonction cognitive, ce qui est un autre domaine de recherche scientifique intéressant .
Matériaux en contact avec les aliments
Bien que non directement liés à l’“this compound”, une évaluation de la sécurité a été réalisée pour des composés apparentés utilisés dans les matériaux en contact avec les aliments, ce qui indique une plus large gamme de possibilités d’application .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.
Mode of Action
It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.
Biochemical Pathways
Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also influence oxidative stress pathways.
Pharmacokinetics
A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also have beneficial effects at the cellular level.
Action Environment
A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also be influenced by environmental factors such as pH and the presence of other chemicals.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOYAJXIRTEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
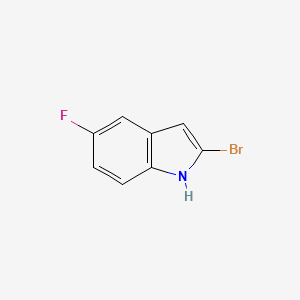

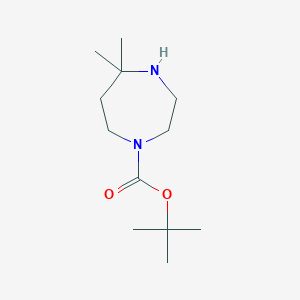
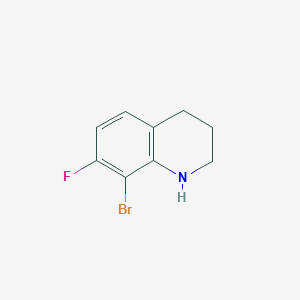
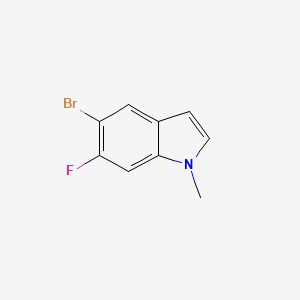


![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
